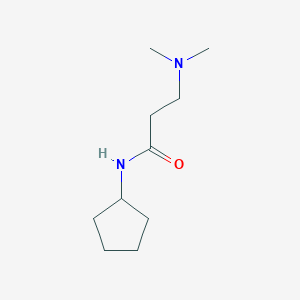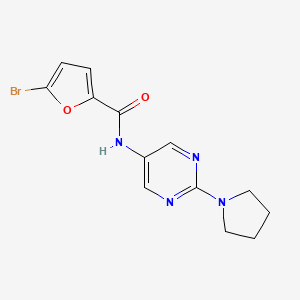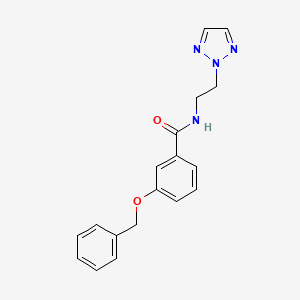![molecular formula C26H26N4O3S B2514825 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide CAS No. 496777-50-5](/img/structure/B2514825.png)
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several distinct functional groups, including a 1,3-dioxo-1H-benzo[de]isoquinoline moiety, a piperazine ring, and a carbothioamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3-dioxo-1H-benzo[de]isoquinoline moiety would likely contribute significant aromatic character to the molecule, while the piperazine ring could potentially introduce elements of conformational flexibility .Chemical Reactions Analysis
The reactivity of this compound would be expected to be quite diverse due to the presence of several different functional groups. The 1,3-dioxo-1H-benzo[de]isoquinoline moiety could potentially undergo a variety of electrophilic aromatic substitution reactions, while the piperazine ring and carbothioamide group could be involved in a range of nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of the 1,3-dioxo-1H-benzo[de]isoquinoline moiety could potentially confer significant aromatic character, while the piperazine ring could introduce elements of polarity and conformational flexibility .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Novel triazole derivatives have been synthesized for their antimicrobial activities, demonstrating potential as therapeutic agents against various microorganisms. These compounds, including those with piperazine motifs, show promise in combating microbial resistance through novel mechanisms of action (Bektaş et al., 2007).
Anticancer and Anti-inflammatory Agents
- Benzodifuranyl and oxadiazepine derivatives derived from natural compounds have been explored for their anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 selectivity, indicating their potential as safer anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Fluorescent Ligands for Receptor Visualization
- Environment-sensitive fluorescent ligands have been developed for visualizing human 5-HT1A receptors, leveraging the structural features of piperazine derivatives. Such compounds could advance the study of receptor distribution and function in living cells (Lacivita et al., 2009).
Development of PET Radiotracers
- Hybrid structures of σ2 receptor ligands have been synthesized to identify promising candidates for PET tracer development, essential for diagnosing tumors. These compounds, incorporating piperazine and arylamide groups, highlight the potential of such derivatives in medical imaging (Abate et al., 2011).
Synthesis in Water
- A novel method for synthesizing 1,3-benzoxazine derivatives via a three-component reaction in water has been reported, emphasizing the environmental benefits of water as a reaction medium for preparing complex organic molecules (Rostami-Charati, 2013).
Zukünftige Richtungen
The potential applications of this compound would likely depend on its biological activity. If it exhibits promising activity in preliminary assays, it could be further optimized and developed as a therapeutic agent. Alternatively, if it shows interesting reactivity or physical properties, it could find use in materials science or other areas of chemistry .
Eigenschaften
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-33-20-10-8-19(9-11-20)27-26(34)29-15-12-28(13-16-29)14-17-30-24(31)21-6-2-4-18-5-3-7-22(23(18)21)25(30)32/h2-11H,12-17H2,1H3,(H,27,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCLGNWBDWVIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)



![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)
![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)
![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)
![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)
methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)


